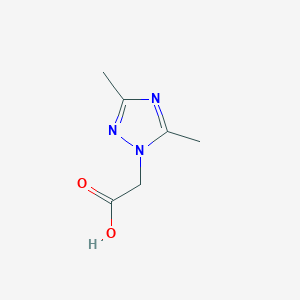

2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid

Descripción general

Descripción

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid is a compound that belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its wide range of biological activities and potential applications in medicine and pharmacy .

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives has been explored in several studies. An efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, a compound similar to the one , was developed under continuous-flow conditions. This method is atom economical, highly selective, and environmentally benign, avoiding the need for chromatography and isolation steps, and it achieves higher yields compared to batch synthetic routes . Although this study does not directly address the synthesis of this compound, the methodology could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction and quantum chemical calculations. For example, the charge density of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, another biologically active molecule, was studied to understand the dynamics of the molecule and the effect of intermolecular interactions, such as hydrogen bonding, on its properties . These techniques could be applied to analyze the molecular structure of this compound as well.

Chemical Reactions Analysis

Chemical reactions involving acetic acid derivatives have been investigated, such as the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones using a reagent system containing acetic acid . This demonstrates the reactivity of acetic acid derivatives in photochemical processes, which could be relevant for the chemical reactions of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives have been extensively studied. For instance, the synthesis and investigation of the physical-chemical properties of 2-(5-((theophylline-7'-yl)methyl)-4-methyl-4H-1,2,4-triazole-3-ylthio)acetic acid salts were performed, highlighting the importance of water as a solvent and the biological activity of the compounds . Additionally, the acid-base properties of 5-R-4-R1-1,2,4-triazole-3-thio(sulfo)acetic acids were studied to understand the influence of substituents on the compound's acidity, which is crucial for their absorption and potential oral administration . These studies provide a foundation for analyzing the physical and chemical properties of this compound.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-yl)Acetic Acid and its derivatives are important in the synthesis of various nitrogen-containing heterocyclic systems. These compounds have been actively introduced as effective drugs due to their wide range of biological activities (Odyntsova, 2017). Additionally, they have been used to develop efficient and sustainable synthesis methods under continuous-flow conditions, offering higher yields and safety in handling energetic intermediates (Tortoioli et al., 2020).

Biological Activity and Toxicity Studies

These compounds have shown diverse biological activities, including analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial effects. Their role as intermediates in the synthesis of various biologically active substances is also notable (Salionov, 2015). Moreover, studies on their acute toxicity indicate they are generally low-toxic, expanding their potential in medical applications.

Structural Characterization and Coordination Chemistry

Structural studies of these compounds, including X-ray diffraction and spectroscopy, contribute to our understanding of their properties and potential applications. This is particularly relevant in the development of new compounds with specific coordination and molecular structures (Wen et al., 2005).

Antimicrobial Applications

Derivatives of this compound have been synthesized and shown to possess antimicrobial activity. This highlights their potential in the development of new antimicrobial agents (Hunashal et al., 2012).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid It is known that triazole derivatives, such as this compound, can bind to a variety of enzymes and receptors in biological systems .

Mode of Action

The interaction of This compound It is known that the nitrogen atoms of the 1,2,4-triazole ring in similar compounds can bind to the iron in the heme moiety of cyp-450 . This suggests that the compound may interact with its targets in a similar manner.

Biochemical Pathways

The specific biochemical pathways affected by This compound It is known that triazole derivatives can influence a variety of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound It is known that the ability of similar compounds to form hydrogen bonds can improve their pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

The molecular and cellular effects of This compound It is known that similar compounds can show broad biological activities in both agrichemistry and pharmacological chemistry .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It is known that similar compounds can be influenced by environmental factors .

Propiedades

IUPAC Name |

2-(3,5-dimethyl-1,2,4-triazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-4-7-5(2)9(8-4)3-6(10)11/h3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUAJCXSNXEPAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424443 | |

| Record name | (3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

684249-99-8 | |

| Record name | (3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1308949.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1308951.png)

![(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1308967.png)